1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASUDKYPRCCYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the thiazole-furan intermediate with the piperazine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur on the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and furan rings.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The piperazine ring can improve the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Piperazine-Propanone Derivatives
Compounds sharing the piperazine-propanone backbone but differing in substituents include:
| Compound Name | Substituents | Yield (%) | Molecular Weight (g/mol) | Key Spectral Data (ESI-MS/NMR) | Reference |
|---|---|---|---|---|---|
| 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) | Thiophene-thio, CF₃-phenyl | 60 | ~452.4 | ESI-MS: Not reported; NMR: Trifluoromethyl signals at δ 7.5–7.8 ppm | |
| 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) | Thiophene, CF₃-phenyl | Not reported | ~466.4 | Synthesis via HOBt/TBTU coupling; DMF solvent | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan, aminophenyl | Not reported | ~325.3 | Synthesized via nucleophilic substitution; nitro reduction step |
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in MK22) increase molecular weight and may reduce solubility compared to the furan-containing target compound.
- The propan-1-one terminus in the target compound offers greater conformational flexibility than the methanone group in ’s analog .
Thiazole/Piperazine Urea Derivatives
Urea-linked analogs from and exhibit structural parallels in the piperazine-thiazole framework but differ in terminal functional groups:
Key Observations :
Benzothiazole-Piperazine-Triazole Hybrids ()
These compounds replace the thiazole-furan core with benzothiazole and triazole moieties:
| Compound ID | Substituents | EI-MS (m/z) | Elemental Analysis (C/H/N %) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5i | Benzo[d]thiazole, diphenyltriazole | 593.17 | 60.77/4.63/21.29 | 593.17 |
| 5j | Benzo[d]thiazole, benzothiazolethio | 507.10 | 54.31/4.24/19.39 | 507.10 |
Key Observations :
- Benzothiazole increases aromaticity and molecular weight compared to the target compound’s thiazole-furan system.
Substituent Effects on Physicochemical Properties
- Furan vs. Thiophene : Furan’s oxygen atom may improve solubility in polar solvents compared to thiophene’s sulfur, which enhances lipophilicity .
- Ketone Position: Propan-1-one (target) vs. methanone () alters steric bulk and electronic distribution, influencing reactivity in nucleophilic additions .
Q & A
Q. What are the established synthetic routes for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Formation of the thiazole core via condensation of furan-2-carbaldehyde with thiourea derivatives under acidic conditions.
- Step 2 : Alkylation of the thiazole with a methyl halide to introduce the methyl group.
- Step 3 : Coupling the thiazole-methyl group to the piperazine ring via a nucleophilic substitution reaction using a propan-1-one linker.
Critical parameters include solvent choice (e.g., acetonitrile or DMF for polar aprotic conditions), temperature control (reflux at 70–100°C), and stoichiometric ratios of reagents. Purification often employs column chromatography (silica gel, EtOAc/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the furan-thiazole, piperazine, and propanone moieties. Key signals include the furan β-protons (δ 6.3–7.1 ppm), thiazole C-H (δ 7.5–8.2 ppm), and piperazine methylene groups (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for biological assays).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or serotonin reuptake transporters, given structural similarities to bioactive benzothiazole derivatives .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the piperazine-thiazole coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
Q. What mechanistic approaches can elucidate the compound’s observed serotonin reuptake inhibition?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with the serotonin transporter (SERT), focusing on hydrogen bonding with the piperazine nitrogen and π-π stacking with the thiazole ring .
- Radioligand Binding Assays : Compete with [³H]citalopram in transfected HEK293 cells expressing human SERT to calculate Kᵢ values .
- Mutagenesis Studies : Introduce point mutations (e.g., S438A in SERT) to identify critical binding residues .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) and longer exposure times (48–72 hrs) to account for delayed apoptosis .
- Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) to clarify cell death pathways.
- Structural Analog Comparison : Evaluate analogs with modified furan or thiazole substituents to isolate structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. Why do similar piperazine-thiazole derivatives exhibit varying antimicrobial potencies despite shared core structures?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl on benzothiazole) enhance membrane penetration, while bulky groups (e.g., -OCH₃) may hinder target binding .
- Target Specificity : Use proteomic profiling (e.g., thermal shift assays) to identify off-target interactions in resistant strains.
- Solubility Adjustments : Measure logP values; derivatives with logP >3 may exhibit reduced aqueous solubility, limiting bioavailability .
Research Design Tables
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Standard protocol | DMF | None | 80 | 45 | |
| Microwave-assisted | DMSO | Pd(OAc)₂ | 120 | 68 | |
| Optimized stoichiometry | Acetonitrile | CuI | 70 | 72 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Modification | IC₅₀ (µM, MCF-7) | MIC (µg/mL, S. aureus) | Reference |
|---|---|---|---|
| Furan → Benzofuran | 12.4 | 8.5 | |
| Thiazole → Oxazole | >50 | 32.0 | |
| Piperazine → Morpholine | 28.7 | 16.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
